3-Bromo-4-methoxybenzoic acid
Overview
Description
3-Bromo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
3-Bromo-4-methoxybenzoic acid is used as a reagent to prepare benzamide compounds that act as ABL1, ABL2, and BCR-ABL1 inhibitors . These inhibitors are primarily used for treating cancer and CNS disorders .
Mode of Action
The compound’s mode of action involves a transition-metal-free decarboxylative bromination of aromatic acids . This reaction is applicable to many electron-rich aromatic and heteroaromatic acids . The process demonstrates a useful method for producing valuable reagents from inexpensive and abundant starting materials .
Biochemical Pathways
The biochemical pathways affected by this compound involve the decarboxylative bromination of aromatic acids .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23104 , which could influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the synthesis of benzamide compounds that act as inhibitors for ABL1, ABL2, and BCR-ABL1 . These inhibitors are used in the treatment of cancer and CNS disorders .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the compound should be stored in a dry room at room temperature
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 3-Bromo-4-methoxybenzoic acid, can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic compounds can undergo free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, forming a relatively stable tertiary carbocation . This could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzoic acid can be synthesized through various methods. One common approach involves the bromination of 4-methoxybenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through reduction of the carboxylic acid group.
Carboxylic Acids: Formed through oxidation of the methoxy group.
Scientific Research Applications
3-Bromo-4-methoxybenzoic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its ability to undergo various chemical modifications.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid can be compared with other similar compounds, such as:
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Bromo-3-methoxybenzoic acid: Positional isomer with the bromine and methoxy groups swapped, resulting in distinct chemical properties and uses.
Methyl 3-bromo-4-methoxybenzoate: The methyl ester derivative, which is used in different synthetic applications due to its ester functionality.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZABXVRBFWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243930 | |
Record name | 3-Bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-58-1 | |
Record name | 3-Bromo-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-p-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-P-ANISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F82QV9Q9FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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